4-Azidobiphenyl
Overview
Description
4-Azidobiphenyl, also known as this compound, is a useful research compound. Its molecular formula is C12H9N3 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Formation of Arylnitrene in Photoreaction : 4-Azidobiphenyl was studied for its ability to form arylnitrene when irradiated with UV light. The research demonstrated that approximately 20% of the this compound molecule converted to triplet 2-biphenylnitrene and dinitrogen molecules. This reaction was unique to this compound compared to other similar compounds (Takayama et al., 2010).
Use as a Thiol Protecting Group : Tris(4-azidophenyl)methanol, a derivative of this compound, has been shown to be effective as a protecting group for thiols in peptoid synthesis. It can be cleaved under mild conditions and is useful in materials chemistry applications due to its functionalization potential through cycloaddition reactions (Qiu et al., 2023).
Electrochemical Reduction Studies : 4-Azidophenyl-deoxynucleoside conjugates have been studied for their electrochemical behavior. These compounds are reduced differently based on the pH of the environment. The study also proposed a mechanism for the electrochemical reduction of these conjugates, which could be significant in understanding redox reactions in biochemical systems (Daňhel et al., 2018).
Ecotoxicological Evaluation : The ecotoxicological effects of 4-aminobiphenyl, a compound related to this compound, have been evaluated using various bioassays. This study highlights the importance of using a range of tests to fully understand the environmental impact of such compounds (Jiangning et al., 2004).
Antiviral Applications : 4'-Azidouridine, a nucleoside analogue related to this compound, has been shown to inhibit hepatitis C virus replication. This study demonstrates the potential of 4'-Azidouridine derivatives in antiviral therapy (Perrone et al., 2007).
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-Azidobiphenyl, also known as 1-azido-4-phenylbenzene, is DNA . The compound interacts with DNA, leading to DNA damage .
Mode of Action
This compound undergoes a reaction with diphosphorus tetraiodide (P2I4), which cleaves the nitrogen-nitrogen bond . This reaction results in the formation of 4-aminobiphenyl . The 4-aminobiphenyl then causes DNA damage, which is thought to be mediated by the formation of DNA adducts .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the metabolism of aryl-amines . When aryl-amines, such as 4-aminobiphenyl, are metabolized, they can be either activated via N-hydroxylation (by cytochrome P450 liver enzymes) or detoxified via pathways such as N-acetylation .
Pharmacokinetics
It is known that the compound can cause genetic damage in several test systems, including mutations in bacteria and in cultured human and other mammalian cells .
Result of Action
The result of the action of this compound is DNA damage, which is thought to be mediated by the formation of DNA adducts . This DNA damage has been linked to the development of bladder cancer in humans and dogs .
Action Environment
The action of this compound can be influenced by environmental factors. For example, exposure to this compound can occur through contact with chemical dyes and from inhalation of cigarette smoke . These environmental factors can potentially increase the risk of DNA damage and subsequent development of cancer .
Properties
IUPAC Name |
1-azido-4-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-15-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXOTFVRBPJFQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185548 | |
Record name | 4-Azido-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31656-91-4 | |
Record name | 4-Azido-1,1'-biphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031656914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Azido-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AZIDODIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVA737WG4E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Azidobiphenyl interact with its target, Cytochrome P450 1A2, and what are the downstream effects?
A1: this compound acts as a photoaffinity label for P450 1A2. Upon exposure to UV light (350 nm), the azide group decomposes, generating a highly reactive species, likely a nitrene intermediate. [] This reactive intermediate can then covalently bind to amino acid residues within the active site of P450 1A2. [] This binding permanently modifies the enzyme, leading to its inactivation. Researchers can use this irreversible binding to identify the amino acid residues involved in substrate binding and catalysis. []
Q2: What structural features make this compound a suitable probe for P450 1A2?
A2: The structure of this compound closely resembles 4-Aminobiphenyl, a known substrate for P450 1A2. [] This structural similarity allows this compound to occupy the enzyme's active site, just as its substrate analog does. This binding, in conjunction with its photoreactivity, makes this compound a valuable tool for studying P450 1A2. Additionally, competitive inhibition studies have shown that both 4-Aminobiphenyl and the inhibitor 7,8-Benzoflavone can effectively block the photolabeling of P450 1A2 by this compound. [] This further confirms that the photoaffinity label interacts with the enzyme's active site.
Q3: What analytical techniques are used to study the interaction between this compound and P450 1A2?
A4: Researchers utilize a combination of techniques to analyze the interaction between this compound and P450 1A2. Radioactively labeled this compound ([3H]this compound) is often employed to track its binding to the enzyme. [] After photolabeling, the modified P450 1A2 can be isolated and digested, and the resulting peptides can be separated and analyzed using techniques like high-performance liquid chromatography (HPLC) to identify the specific amino acid residues modified by the photoaffinity label. []
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